2-Iodobenzoyl chloride

Oxidative addition kinetics Palladium catalysis Carbon-halogen bond strength

2-Iodobenzoyl chloride (C–I: 228 kJ/mol) provides superior oxidative addition kinetics vs bromo (290 kJ/mol) and chloro (346 kJ/mol) analogs—a 62 kJ/mol bond-strength differential that determines reaction feasibility, not merely rate. Essential for mild-condition Suzuki, Heck, and Sonogashira couplings where bromo/chloro variants yield negligible conversion. Validated in carbonylative heteroannulation to isoindolin-1-ones and cryogenic Li–halogen exchange (–78°C), a pathway inaccessible to other halogens. Substituting halogen variants necessitates full catalyst, ligand, and temperature re-optimization. Specify the iodo derivative to preserve synthetic route fidelity.

Molecular Formula C7H4ClIO
Molecular Weight 266.46 g/mol
CAS No. 609-67-6
Cat. No. B1630473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodobenzoyl chloride
CAS609-67-6
Molecular FormulaC7H4ClIO
Molecular Weight266.46 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)Cl)I
InChIInChI=1S/C7H4ClIO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H
InChIKeyMVIVDSWUOGNODP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodobenzoyl Chloride (CAS 609-67-6): A High-Value Dual-Functional Aryl Iodide Building Block for Palladium-Catalyzed Cross-Coupling Procurement


2-Iodobenzoyl chloride (CAS 609-67-6) is a bench-stable, crystalline aryl halide acyl chloride featuring an electrophilic acyl chloride moiety adjacent to an iodine substituent on the aromatic ring. This ortho-substituted benzoyl chloride derivative is primarily utilized as a dual-functional building block in transition-metal-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Heck, and Sonogashira couplings—as well as in nucleophilic acyl substitution and carbonylative cyclization processes [1]. The compound is a solid at room temperature (mp 27–31 °C), with a density of 1.932 g/cm³, and requires storage under inert atmosphere with protection from moisture due to its hydrolytic sensitivity .

2-Iodobenzoyl Chloride (CAS 609-67-6) vs. 2-Bromobenzoyl Chloride and 2-Chlorobenzoyl Chloride: Why Halogen Identity Critically Governs Reactivity and Route Viability


While 2-halobenzoyl chlorides constitute a homologous series, substitution among the halogen variants is not scientifically interchangeable. The identity of the halogen atom fundamentally dictates the kinetics of key reaction steps—most notably the oxidative addition event in palladium-catalyzed cross-couplings [1] and the viability of halogen-selective tandem processes. Aryl iodides exhibit the weakest carbon–halogen bond strength (C–I: 228 kJ/mol) compared to aryl bromides (C–Br: 290 kJ/mol) and aryl chlorides (C–Cl: 346 kJ/mol), translating to substantially faster oxidative addition rates with Pd(0) catalysts [1]. This differential reactivity is not a matter of incremental optimization but of reaction feasibility: conditions that enable efficient coupling of 2-iodobenzoyl chloride may yield negligible conversion with its bromo or chloro counterparts, or conversely, the milder conditions accessible with the iodo derivative may be essential for preserving sensitive functionalities elsewhere in complex substrates. Procurement of an alternative halogen variant necessitates re-optimization of catalyst systems, ligands, temperatures, and reaction times, introducing significant project risk and resource expenditure. The following quantitative evidence substantiates these critical performance distinctions.

2-Iodobenzoyl Chloride (CAS 609-67-6): Quantitative Differentiation Evidence for Scientific Procurement and Route Selection


Evidence Item 1: Accelerated Palladium-Catalyzed Oxidative Addition Kinetics Driven by C–I Bond Lability

The rate-determining step for many palladium-catalyzed cross-coupling reactions is oxidative addition of the aryl halide to the Pd(0) center. The carbon–iodine bond in 2-iodobenzoyl chloride is intrinsically weaker than the carbon–bromine bond in 2-bromobenzoyl chloride and the carbon–chlorine bond in 2-chlorobenzoyl chloride, a thermodynamic property that correlates directly with faster oxidative addition kinetics [1]. This bond strength differential represents a fundamental reactivity gradient across the halogen series that governs catalyst selection, reaction temperature requirements, and overall coupling efficiency [1].

Oxidative addition kinetics Palladium catalysis Carbon-halogen bond strength

Evidence Item 2: Demonstrated Carbonylative Cyclization to Isoindolin-1-ones in Moderate to Good Yields via Palladium Catalysis

2-Iodobenzoyl chloride has been successfully employed in palladium-catalyzed intermolecular coupling and heteroannulation with imines under carbon monoxide pressure to afford isoindolin-1-ones. In the presence of a catalytic amount of bis(triphenylphosphine)palladium(II) chloride/triphenylphosphine and triethylamine in acetonitrile–methanol, the reaction proceeds to give the corresponding isoindolin-1-ones in moderate yields [1]. With ketimines under similar conditions at 100 °C, the corresponding spiroisoindolinones are obtained in high yields [2]. With aldimines under CO pressure at 100 °C, 3-alkenylisoindolin-1-ones are produced in good yields [3].

Carbonylative cyclization Isoindolin-1-one synthesis Palladium catalysis

Evidence Item 3: High-Yield Synthesis of 2,3-Dihydroisoindolones via Lithium–Iodine Exchange-Induced Intramolecular Wurtz–Fittig Coupling

Addition of o-iodobenzoyl chloride to imines affords N-acyliminium ion intermediates. Treatment of these adducts with 1.1 equivalents of phenyllithium at −78 °C, followed by warming to ambient temperature, induces lithium–iodine exchange and subsequent intramolecular Wurtz–Fittig coupling to afford 2,3-dihydroisoindolones in excellent yields . This transformation relies explicitly on the presence of the iodine substituent to enable the lithium–halogen exchange step; the corresponding bromo or chloro derivatives would not participate in this mechanistic pathway with comparable efficiency due to the less favorable exchange kinetics of C–Br and C–Cl bonds with organolithium reagents .

Lithium–halogen exchange Wurtz–Fittig coupling Isoindolone synthesis

Evidence Item 4: Acylation of Aniline in Organic Syntheses Procedure with 87% Isolated Yield at Half Scale

An Organic Syntheses procedure demonstrates the acylation of aniline with 2-iodobenzoyl chloride (Alfa Aesar, labeled 98% purity, NMR-analyzed as approximately 95%) in the presence of triethylamine in dichloromethane to yield 2-iodo-N-phenylbenzamide [1]. The reaction was monitored by ¹H NMR to confirm complete consumption of starting material (<2% detected). An 87% isolated yield was obtained at half scale [1]. This procedure validates the compound's reliable performance in a fundamental acylation transformation, establishing a benchmark for synthetic utility.

Amide bond formation Acylation 2-Iodo-N-phenylbenzamide

Evidence Item 5: Participation in Palladium-Catalyzed Three-Component Cascade Process to 4-Methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones in Good Yield

A palladium-catalyzed three-component cascade process involving 2-iodobenzoyl chloride, allene, and primary aliphatic or aromatic amines furnishes N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones in good yield [1]. This transformation demonstrates the compound's capacity to participate in complex, multi-component cascade sequences wherein the iodine substituent serves as the site for oxidative addition while the acyl chloride moiety enables initial amide bond formation [1].

Three-component cascade Allene insertion Isoquinolinone synthesis

Evidence Item 6: Utility in Copper-Catalyzed Synthesis of 1,2,3-Fused Indole Polyheterocycles

2-Iodobenzoyl chloride has been employed in the synthesis of 1,2,3-fused indole polyheterocycles in the presence of a copper catalyst and 2-iodobenzamide . This application demonstrates that the compound's reactivity profile extends beyond palladium-catalyzed transformations to include copper-mediated processes, wherein the iodine substituent and acyl chloride group serve complementary roles in constructing complex fused heterocyclic frameworks .

Copper catalysis Indole polyheterocycles Fused ring systems

2-Iodobenzoyl Chloride (CAS 609-67-6): Validated Application Scenarios Derived from Quantitative and Mechanistic Evidence


Scenario 1: Palladium-Catalyzed Carbonylative Cyclization for Isoindolin-1-one and Spiroisoindolinone Synthesis

Based on peer-reviewed literature demonstrating moderate to high yields in palladium-catalyzed carbonylative heteroannulation with imines, ketimines, and aldimines [1][2][3], 2-iodobenzoyl chloride is a validated substrate for constructing isoindolin-1-one scaffolds—a privileged heterocyclic core found in numerous bioactive molecules. The C–I bond's enhanced oxidative addition kinetics (supported by the 62 kJ/mol weaker C–I bond relative to C–Br) [4] enable efficient catalyst turnover under CO atmosphere, facilitating carbonyl insertion and subsequent cyclization. Procurement of this compound is indicated for research programs targeting isoindolinone-containing pharmaceutical candidates or natural product analogs requiring this specific disconnection.

Scenario 2: Lithium–Halogen Exchange-Initiated Intramolecular Cyclization for 2,3-Dihydroisoindolone Synthesis

The excellent yields reported for lithium–iodine exchange-induced intramolecular Wurtz–Fittig coupling of o-iodobenzoyl chloride/imine adducts establish this compound as essential for synthetic routes that employ lithium–halogen exchange as a key mechanistic step. The C–I bond uniquely enables this transformation under mild cryogenic conditions (−78 °C) with phenyllithium, a reactivity profile not accessible with the corresponding bromo or chloro derivatives without substantial re-optimization. This application scenario is particularly relevant for projects requiring 2,3-dihydroisoindolones where orthogonal functional group tolerance precludes palladium-catalyzed alternatives.

Scenario 3: Multi-Component Cascade Processes and Complex Heterocycle Construction

Documented participation in a palladium-catalyzed three-component cascade with allene and amines to produce 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones in good yield [5], along with copper-catalyzed synthesis of 1,2,3-fused indole polyheterocycles , validates 2-iodobenzoyl chloride as a versatile building block for complexity-generating cascade sequences. The dual functionality—acyl chloride for initial amide bond formation and aryl iodide for subsequent cross-coupling—enables convergent assembly of molecular complexity in a single synthetic operation. Procurement is recommended for discovery chemistry programs pursuing structurally diverse heterocyclic libraries or scaffolds requiring sequential activation of orthogonal reactive handles.

Scenario 4: Reliable Amide Bond Formation for Synthesis of Functionalized Benzamide Intermediates

The Organic Syntheses procedure documenting 87% isolated yield in aniline acylation to produce 2-iodo-N-phenylbenzamide [6] provides a validated benchmark for amide bond-forming steps. The ¹H NMR monitoring protocol confirms near-complete consumption of starting material (<2% residual), and the procedure's publication in a peer-reviewed, reproducibility-verified series reduces uncertainty in scale-up planning. This application scenario is directly relevant to medicinal chemistry programs where 2-iodobenzamide derivatives serve as intermediates en route to more complex targets, including quetiapine-related scaffolds .

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